Retagliptin Phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retagliptin phosphate involves several steps, including the formation of the core structure and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Retagliptin phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Retagliptin phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibition and related enzymatic processes.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating type 2 diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Retagliptin phosphate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing its activity. GLP-1 plays a crucial role in regulating blood glucose levels by promoting insulin secretion and inhibiting glucagon release . The molecular targets and pathways involved include the incretin signaling pathway and various downstream metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to retagliptin phosphate include other DPP-4 inhibitors such as sitagliptin, saxagliptin, and linagliptin .
Uniqueness
This compound is unique due to its specific chemical structure, which provides a high degree of selectivity and potency as a DPP-4 inhibitor. This uniqueness contributes to its effectiveness in enhancing the incretin effect and regulating blood glucose levels .
Biological Activity
Retagliptin phosphate, a competitive DPP-4 (dipeptidyl peptidase-4) inhibitor, is primarily developed for the management of type 2 diabetes mellitus (T2D). This article examines its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing the breakdown of GLP-1, retagliptin enhances insulin secretion in a glucose-dependent manner, reduces glucagon levels, and slows gastric emptying, ultimately leading to improved glycemic control.
Key Actions:
- Inhibition of DPP-4 : Leads to increased levels of active GLP-1.
- Stimulation of Insulin Secretion : Enhances pancreatic β-cell function.
- Reduction of Glucagon : Lowers hepatic glucose production.
- Slowing of Gastric Emptying : Contributes to reduced postprandial blood glucose levels.
Case Studies and Trials
- Phase III Clinical Trial : A multicenter trial evaluated retagliptin as an add-on therapy to metformin in Chinese patients with inadequately controlled T2D. The study involved 174 participants randomized to receive either retagliptin 100 mg daily or placebo for 16 weeks. Results indicated a significant reduction in HbA1c levels by -0.82% compared to placebo (P < .0001), with higher rates of achieving HbA1c <6.5% and <7.0% in the retagliptin group .
- Pharmacokinetics Study : Research on the pharmacokinetics of retagliptin revealed that it is well-tolerated with a recommended dosage of 100 mg/day for patients with normal renal function. Adjustments are made for those with varying degrees of renal dysfunction .
Biological Activity in Cell Studies
Recent studies have shown that this compound also exhibits biological activities beyond glucose metabolism:
- Autophagy Activation : In B16F1 cells, this compound has been shown to induce autophagy and inhibit α-MSH-stimulated melanogenesis. This suggests potential applications in dermatological conditions involving pigmentation disorders .
Treatment | Concentration (μM) | Effect on Melanogenesis |
---|---|---|
This compound | 10, 100 | Inhibition observed |
Safety Profile
The safety profile of retagliptin has been assessed in various studies. The incidence of adverse events was comparable between retagliptin and placebo groups, with no severe hypoglycemic episodes reported. However, there were slight increases in lipase and amylase levels noted in some patients receiving retagliptin .
Summary of Findings
This compound demonstrates significant biological activity through its role as a DPP-4 inhibitor, effectively managing blood glucose levels in T2D patients while also showing promise in other areas such as autophagy induction. Its favorable safety profile supports its use as a therapeutic agent.
Properties
IUPAC Name |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O3.H3O4P/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;1-5(2,3)4/h5,7,10H,2-4,6,8,26H2,1H3;(H3,1,2,3,4)/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNHOWDAQMIJPX-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F6N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256756-88-3 | |
Record name | Retagliptin phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256756883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RETAGLIPTIN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24NZ3UE3DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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